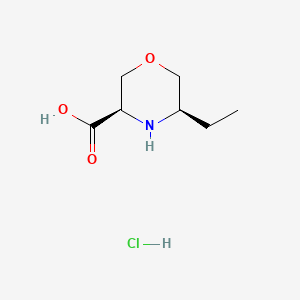
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an ethyl group at the 5th position and a carboxylic acid group at the 3rd position on the morpholine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced at the 5th position of the morpholine ring through an alkylation reaction. This can be done using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
化学反応の分析
Types of Reactions
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis can be compared with other similar compounds, such as:
rac-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride: This compound has a methyl group instead of an ethyl group at the 5th position. The presence of the ethyl group in this compound provides different steric and electronic properties, making it unique in its reactivity and applications.
rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a trifluoromethyl group at the 5th position and a pyrrolidine ring instead of a morpholine ring. The trifluoromethyl group imparts different chemical properties, such as increased lipophilicity and metabolic stability.
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
(3R,5R)-5-ethylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-5-3-11-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
InChIキー |
GSUCWKSGYQUAAZ-KGZKBUQUSA-N |
異性体SMILES |
CC[C@@H]1COC[C@@H](N1)C(=O)O.Cl |
正規SMILES |
CCC1COCC(N1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















